

An In-depth Technical Guide to 2-Methoxy-4nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014

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This technical guide provides comprehensive information on **2-Methoxy-4-nitrobenzaldehyde**, a key organic intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data on its chemical identity, properties, synthesis, and reactivity.

Chemical Identity

IUPAC Name: **2-methoxy-4-nitrobenzaldehyde**[1]

Synonyms:

- 4-Nitro-2-methoxybenzaldehyde
- 2-Formyl-5-nitroanisole
- Benzaldehyde, 2-methoxy-4-nitro-[2]

Physicochemical Properties

The following table summarizes the key quantitative data for **2-Methoxy-4-nitrobenzaldehyde**.



Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[2]
Molecular Weight	181.15 g/mol	[1][3]
CAS Number	136507-15-8	[2]
Melting Point	120-124 °C	[3]
Appearance	White to yellow solid powder	[4]
Solubility	Slightly soluble in water	[4]
Purity	≥ 97%	

Experimental Protocols

Detailed methodologies for the synthesis of **2-Methoxy-4-nitrobenzaldehyde** are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis from 4-Nitrosalicylic Acid

This method involves a three-step process:

- Esterification: 4-nitrosalicylic acid is esterified using dimethyl sulfate.
- Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to yield 2-methoxy-4-nitrobenzyl alcohol.
- Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce 2-Methoxy-4-nitrobenzaldehyde.[2]

Synthesis from 4-Nitro-2-methoxytoluene

This two-step synthesis provides a well-documented pathway to the target compound.[2]

Step 1: Preparation of 4-nitro-2-methoxy- $(\alpha,\alpha$ -diacetoxy)toluene

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (900mL).



- Cool the mixture to 8°C using an acetone/ice bath while stirring.
- Carefully add concentrated sulfuric acid (136mL), ensuring the reaction temperature remains below 19°C.
- After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the temperature between 0-10°C.
- Stir the mixture for an additional 30 minutes at 0°C.
- Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.
- Wash any remaining residue with acetic acid (3x100mL) and add the washings to the slurry.
- Stir the slurry for 10 minutes and then filter.
- Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to obtain 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[2]

Step 2: Preparation of 2-Methoxy-4-nitrobenzaldehyde

- In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).
- Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
- While maintaining reflux, add water (250mL) dropwise.
- Cool the mixture to 0°C in an ice/water bath, which will result in a slurry.
- Stir the slurry for 30 minutes and then filter.
- Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to yield 2-Methoxy-4-nitrobenzaldehyde as a yellow solid (146.3g, 91% yield).[2]

Chemical Reactivity and Applications



2-Methoxy-4-nitrobenzaldehyde is a versatile intermediate in organic synthesis.[4] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it reactive in various transformations.[4]

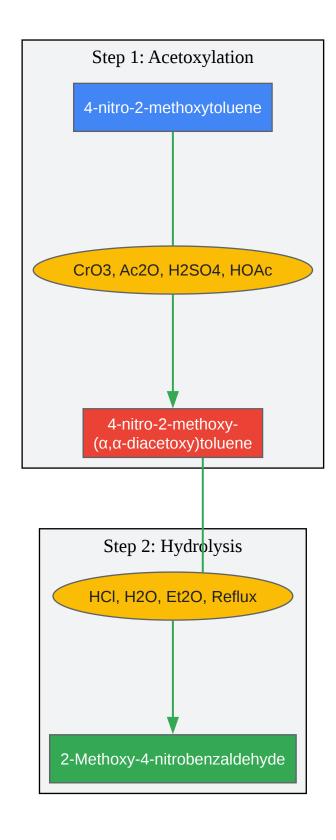
- Condensation Reactions: It readily undergoes condensation reactions with amine compounds, which is a key step in the synthesis of 5-aryl imidazole compounds.[4]
- Reduction: The aldehyde group can be selectively reduced to the corresponding benzyl alcohol using sodium borohydride, leaving the nitro group intact.[4]
- Demethylation: The methoxy group can be cleaved to form the corresponding phenol derivative using reagents such as boron tribromide.[4]

Its utility is demonstrated in the preparation of bioactive molecules, including TTK protein kinase inhibitors.[4]

Synthesis Pathway

The following diagram illustrates the two-step synthesis of **2-Methoxy-4-nitrobenzaldehyde** from 4-nitro-2-methoxytoluene.





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Caption: Two-step synthesis of **2-Methoxy-4-nitrobenzaldehyde**.



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